Cas no 893741-64-5 (5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid)
5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid
- 5-(piperidin-1-ylmethyl)thiophene-2-carboxylicacid
- Z1134175906
- AKOS003657335
- 5-(PIPERIDINOMETHYL)-2-THIOPHENECARBOXYLIC ACID
- 5-[(piperidin-1-yl)methyl]thiophene-2-carboxylic acid
- G58763
- EN300-92422
- 893741-64-5
- STL414738
- TKB74164
-
- MDL: MFCD06803425
- Inchi: 1S/C11H15NO2S/c13-11(14)10-5-4-9(15-10)8-12-6-2-1-3-7-12/h4-5H,1-3,6-8H2,(H,13,14)
- InChI Key: UCPHKICHEXJNKW-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)=CC=C1CN1CCCCC1
Computed Properties
- Exact Mass: 225.08234989Da
- Monoisotopic Mass: 225.08234989Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 68.8Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 366.7±32.0 °C at 760 mmHg
- Flash Point: 175.6±25.1 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B450670-25mg |
5-(piperidin-1-ylmethyl)thiophene-2-carboxylic Acid |
893741-64-5 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B450670-50mg |
5-(piperidin-1-ylmethyl)thiophene-2-carboxylic Acid |
893741-64-5 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B450670-250mg |
5-(piperidin-1-ylmethyl)thiophene-2-carboxylic Acid |
893741-64-5 | 250mg |
$ 365.00 | 2022-06-07 | ||
| Chemenu | CM528154-1g |
5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid |
893741-64-5 | 97% | 1g |
$235 | 2022-08-31 | |
| Chemenu | CM528154-5g |
5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid |
893741-64-5 | 97% | 5g |
$696 | 2022-08-31 | |
| Enamine | EN300-92422-0.05g |
5-[(piperidin-1-yl)methyl]thiophene-2-carboxylic acid |
893741-64-5 | 95.0% | 0.05g |
$144.0 | 2025-03-21 | |
| Enamine | EN300-92422-0.1g |
5-[(piperidin-1-yl)methyl]thiophene-2-carboxylic acid |
893741-64-5 | 95.0% | 0.1g |
$213.0 | 2025-03-21 | |
| Enamine | EN300-92422-0.25g |
5-[(piperidin-1-yl)methyl]thiophene-2-carboxylic acid |
893741-64-5 | 95.0% | 0.25g |
$304.0 | 2025-03-21 | |
| Enamine | EN300-92422-0.5g |
5-[(piperidin-1-yl)methyl]thiophene-2-carboxylic acid |
893741-64-5 | 95.0% | 0.5g |
$480.0 | 2025-03-21 | |
| Enamine | EN300-92422-1.0g |
5-[(piperidin-1-yl)methyl]thiophene-2-carboxylic acid |
893741-64-5 | 95.0% | 1.0g |
$615.0 | 2025-03-21 |
5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid Suppliers
5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
Additional information on 5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid
Introduction to 5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid (CAS No. 893741-64-5) and Its Emerging Applications in Chemical Biology
5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 893741-64-5, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential therapeutic applications. This compound belongs to the thiophene derivatives family, which is well-known for its broad spectrum of biological activities. The presence of a piperidine moiety in its molecular structure enhances its pharmacological relevance, making it a valuable scaffold for drug discovery and development.
The molecular framework of 5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid consists of a thiophene ring linked to a carboxylic acid group at the 2-position and a piperidinylmethyl side chain. This structural configuration imparts distinct chemical and biological characteristics, enabling diverse interactions with biological targets. The thiophene ring is known for its ability to modulate enzyme activity and receptor binding, while the piperidine moiety contributes to solubility and metabolic stability, which are critical factors in drug design.
In recent years, there has been a surge in research focusing on thiophene-based compounds due to their role as key intermediates in the synthesis of pharmaceuticals. 5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid has been explored in several preclinical studies for its potential as an inhibitor of various kinases and enzymes implicated in diseases such as cancer, inflammation, and neurodegeneration. Its ability to selectively interact with biological targets makes it an attractive candidate for developing novel therapeutic agents.
One of the most compelling aspects of 5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid is its versatility in chemical modifications. Researchers have leveraged this compound as a building block to synthesize more complex molecules with enhanced pharmacological properties. For instance, derivatives of this compound have been shown to exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression. These findings have opened up new avenues for the development of anticancer therapies.
The synthesis of 5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only ensure high yield but also minimize unwanted byproducts, making the compound more suitable for industrial-scale production.
From a computational chemistry perspective, 5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid has been subjected to extensive molecular modeling studies to elucidate its binding interactions with biological targets. These studies have provided valuable insights into the compound's mode of action and have guided the optimization of its pharmacokinetic properties. The integration of experimental data with computational predictions has been instrumental in refining lead compounds into viable drug candidates.
The pharmacological profile of 5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid has also been investigated in vitro and in vivo models. Preclinical trials have demonstrated its potential as an anti-inflammatory agent by modulating cytokine production and reducing oxidative stress. Additionally, its neuroprotective effects have been observed in animal models of neurodegenerative diseases, suggesting its therapeutic relevance beyond cancer treatment.
As research in chemical biology continues to evolve, the significance of 5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid is likely to grow further. Its unique structural features and broad biological activity make it a promising candidate for addressing unmet medical needs. Future studies may explore its potential in combination therapies, where it could synergize with other drugs to enhance therapeutic outcomes.
In conclusion, 5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid (CAS No. 893741-64-5) represents a significant advancement in the field of medicinal chemistry. Its structural versatility, coupled with its demonstrated biological activity, positions it as a cornerstone compound for drug discovery efforts aimed at treating a variety of diseases. As research progresses, this compound is poised to play an increasingly pivotal role in the development of next-generation therapeutics.
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